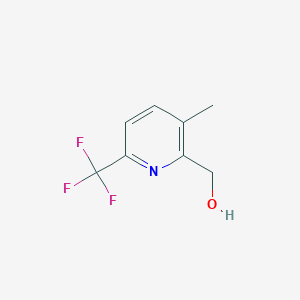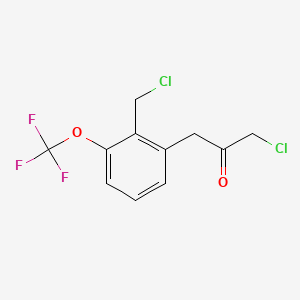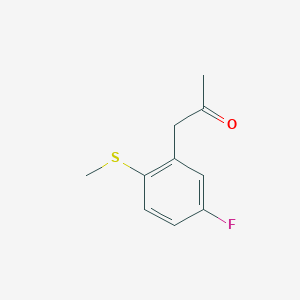
1-(Bromomethyl)naphthalene-8-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)naphthalene-8-carboxaldehyde is an organic compound with the molecular formula C12H9BrO and a molecular weight of 249.1 g/mol . This compound is characterized by the presence of a bromomethyl group attached to the naphthalene ring at the 1-position and a carboxaldehyde group at the 8-position. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)naphthalene-8-carboxaldehyde can be synthesized through several methods. One common approach involves the bromination of naphthalene derivatives followed by formylation. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a formylating agent like dimethylformamide (DMF) in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)naphthalene-8-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., NaBH4), solvents (e.g., ethanol, methanol).
Major Products Formed
Substitution: Various substituted naphthalene derivatives.
Oxidation: Naphthalene-8-carboxylic acid.
Reduction: 1-(Hydroxymethyl)naphthalene-8-carboxaldehyde.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)naphthalene-8-carboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including dyes and pigments
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)naphthalene-8-carboxaldehyde involves its reactivity with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The aldehyde group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Chloromethyl)naphthalene-8-carboxaldehyde
- 1-(Iodomethyl)naphthalene-8-carboxaldehyde
- 1-(Hydroxymethyl)naphthalene-8-carboxaldehyde
Uniqueness
1-(Bromomethyl)naphthalene-8-carboxaldehyde is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Propiedades
Fórmula molecular |
C12H9BrO |
|---|---|
Peso molecular |
249.10 g/mol |
Nombre IUPAC |
8-(bromomethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H9BrO/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,8H,7H2 |
Clave InChI |
RKAGQUFZPPVCFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CBr)C(=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14055861.png)


![(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)




